molecular formula C23H20FN5OS B10869621 (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10869621
M. Wt: 433.5 g/mol
InChI Key: ITCPRKQPCDEIJV-UHFFFAOYSA-N
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Description

  • The compound’s IUPAC name is (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one .
  • It belongs to the class of heterocyclic compounds due to the presence of both a pyrazole ring and a benzothiazole ring.
  • The compound’s structure contains a conjugated system , which can influence its properties and reactivity.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the , where a β-ketoester reacts with hydrazine hydrate and a suitable aldehyde (such as 2-(5-fluoro-1H-indol-3-yl)acetaldehyde) to form the pyrazole ring.

      Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or methanol).

      Industrial Production: While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in the lab for research purposes.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Biology: It may have biological activity, making it relevant for drug discovery and medicinal chemistry.

      Medicine: Investigating its pharmacological properties could lead to potential drug candidates.

      Industry: While not directly used in industry, understanding its properties can inform drug development.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors, or proteins).
    • Pathways: It may affect cellular signaling pathways, gene expression, or metabolic processes.

  • Comparison with Similar Compounds

      Uniqueness: The combination of the benzothiazole and pyrazole rings makes this compound unique.

      Similar Compounds: Some related compounds include other benzothiazole derivatives and pyrazole-containing molecules.

    Remember that further research and experimental validation are essential to fully understand this compound’s properties and applications

    Properties

    Molecular Formula

    C23H20FN5OS

    Molecular Weight

    433.5 g/mol

    IUPAC Name

    2-(1,3-benzothiazol-2-yl)-4-[N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one

    InChI

    InChI=1S/C23H20FN5OS/c1-13(25-10-9-15-12-26-18-8-7-16(24)11-17(15)18)21-14(2)28-29(22(21)30)23-27-19-5-3-4-6-20(19)31-23/h3-8,11-12,26,28H,9-10H2,1-2H3

    InChI Key

    ITCPRKQPCDEIJV-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCCC4=CNC5=C4C=C(C=C5)F)C

    Origin of Product

    United States

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